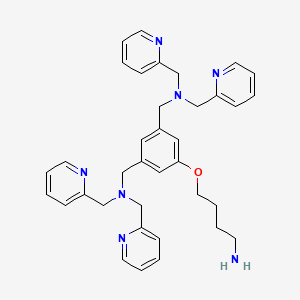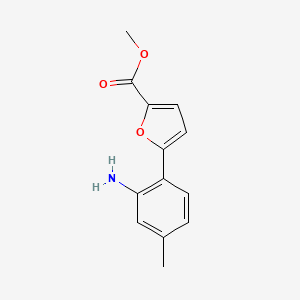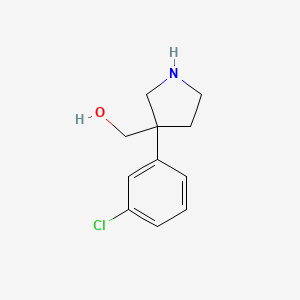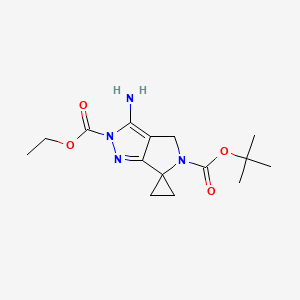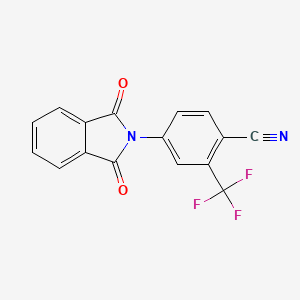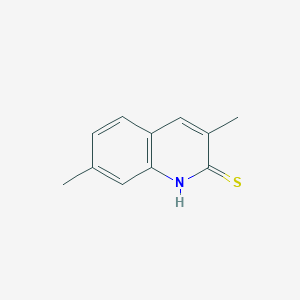
3,7-Dimethylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylquinoline-2-thiol is a heterocyclic aromatic compound with the molecular formula C11H11NS. It features a quinoline ring system substituted with two methyl groups at positions 3 and 7, and a thiol group at position 2. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to minimize waste and energy consumption while maximizing yield. For instance, microwave-assisted synthesis and solvent-free reactions are gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for detecting thiol-containing biomolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound, which lacks the methyl and thiol substitutions.
2-Methylquinoline: Similar structure but with only one methyl group.
2-Thioquinoline: Contains a thiol group but lacks the methyl substitutions.
Uniqueness: 3,7-Dimethylquinoline-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Propiedades
Número CAS |
917746-84-0 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
3,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-7-3-4-9-6-8(2)11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
KSKDPXCBQGPRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C(=S)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


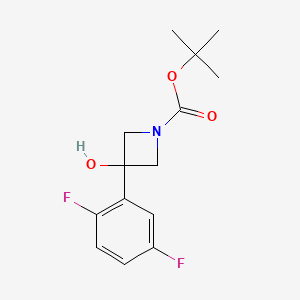
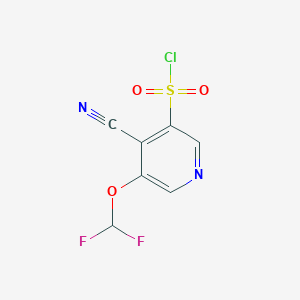



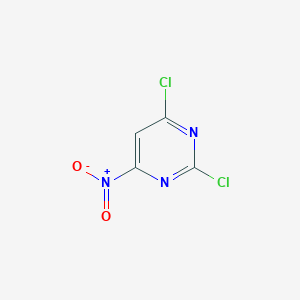
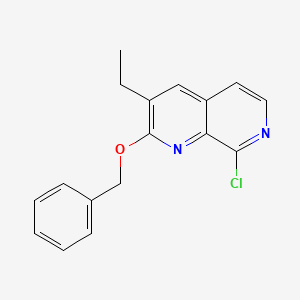
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
